1-Heptenylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene, 5-hexen-1-yl- can be synthesized through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated benzene compound in the presence of a palladium catalyst.
Electrophilic Aromatic Substitution: This method involves the substitution of a hydrogen atom on the benzene ring with a hexenyl group using an electrophile.
Industrial Production Methods: Industrial production of Benzene, 5-hexen-1-yl- typically involves large-scale chemical reactions using the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and purity requirements.
Types of Reactions:
Oxidation: Benzene, 5-hexen-1-yl- can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the double bond in the hexenyl group to a single bond, forming hexylbenzene.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst is commonly used for reduction reactions.
Substitution: Electrophiles such as halogens (Cl2, Br2) and alkylating agents are used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives such as alcohols, aldehydes, and carboxylic acids.
Reduction: Hexylbenzene.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, 5-hexen-1-yl- has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 5-hexen-1-yl- involves its interaction with molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes that lead to the formation of oxidized products. In substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products .
Comparison with Similar Compounds
1-phenyl-5-hexene: Similar structure with a phenyl group attached to a hexene chain.
Hexylbenzene: Similar structure but with a saturated hexyl chain instead of an unsaturated hexenyl chain.
Uniqueness: Benzene, 5-hexen-1-yl- is unique due to the presence of both an aromatic benzene ring and an unsaturated hexenyl group.
Properties
CAS No. |
829-99-2 |
---|---|
Molecular Formula |
C13H18 |
Molecular Weight |
174.28 g/mol |
IUPAC Name |
[(E)-hept-1-enyl]benzene |
InChI |
InChI=1S/C13H18/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6-12H,2-5H2,1H3/b10-7+ |
InChI Key |
PNLSTDKQAPNMDU-JXMROGBWSA-N |
Isomeric SMILES |
CCCCC/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CCCCCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.